![molecular formula C19H17N5O2S B2953882 2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034264-86-1](/img/structure/B2953882.png)
2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its unique chemical structure and has been synthesized using various methods. In
Scientific Research Applications
Anticancer Research
The triazole ring present in the compound is known for its ability to interact with various biological targets. Research has shown that triazole derivatives can exhibit promising anticancer activities . The phenyl group may enhance these properties by providing additional stability and specificity in binding to cancer cell receptors.
Antimicrobial Activity
Compounds with a 1H-1,2,3-triazole moiety have been reported to possess significant antimicrobial properties . The sulfonylbenzonitrile group in the compound could potentially be modified to increase its efficacy against a broad spectrum of microbial pathogens.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activities . They have been suggested to interact with various targets, including aromatase enzymes and carbonic anhydrase-II .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the enzyme’s activity, potentially inhibiting its function and leading to therapeutic effects.
Biochemical Pathways
For instance, 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens . Inhibition of this enzyme could potentially disrupt the growth of estrogen-dependent cancer cells.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may exhibit anticancer activities by inhibiting the function of target enzymes, thereby disrupting the growth and proliferation of cancer cells .
properties
IUPAC Name |
2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c20-12-16-8-4-5-9-19(16)27(25,26)23-11-10-17(13-23)24-14-18(21-22-24)15-6-2-1-3-7-15/h1-9,14,17H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBCCTBFILTIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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